Bis(4-methoxyphenyl) sulfoxide
Overview
Description
Bis(4-methoxyphenyl) sulfoxide is a chemical compound with the molecular formula C14H14O3S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Bis(4-methoxyphenyl) sulfoxide consists of 14 carbon atoms, 14 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 262.32 .Physical And Chemical Properties Analysis
Bis(4-methoxyphenyl) sulfoxide has a melting point of 200°C and a predicted boiling point of 426.2±30.0°C . The density of the compound is predicted to be 1.27±0.1 g/cm3 .Scientific Research Applications
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Pharmacognosy and Phytomedicine
- Application: Curcumin, a compound with a similar structure, is used extensively in Indian and Chinese systems of medicine .
- Method: Curcumin is extracted from the rhizomes of the plant Curcuma longa Linn .
- Results: Curcumin has demonstrated a wide spectrum of therapeutic effects such as anti-inflammatory, antibacterial, antiviral, antifungal, antitumor, antispasmodic, hepato-protective, anti-angiogenic, anti-oxidant, wound healing, anti-cancer effects, nematocidal activities, anti-protozoal activity, anti-venom activity .
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Antibiotics
- Application: Curcumin has significant pharmacological effects in vitro and in vivo through various mechanisms of action .
- Method: Curcumin is a natural lipophilic polyphenol that can pass through the cellular membrane easily .
- Results: Curcumin has an anti-inflammatory, antioxidative, antinociceptive, antiparasitic, antimalarial effect, and it is used as a wound-healing agent .
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Organic Electronics
- Application: N,N-bis(4-methoxyphenyl) naphthalen-2-amine derivatives are used in organic electronics .
- Method: These compounds are designed with different conjugated p-bridge cores of fused aromatic ring .
- Results: The properties of these compounds were investigated by DFT and TD-DFT in combination with Marcus theory .
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Perovskite Solar Cells
- Application: Bis(4-methoxyphenyl)amine-based hole-transporting materials (HTMs) are used for improving hole mobility and the performances of perovskite solar cells (PSC) devices .
- Method: The electron-deficiency of the π-bridged units in bis(4-methoxyphenyl)amine-based HTMs is modulated. A series of new HTMs (S1–S3) were designed based on the reported bis(4-methoxyphenyl)amine-based pDPA-DBTP .
- Results: The as-designed HTMs S1–S3 exhibit better performance with large Stokes shifts, small exciton binding energy, better stability, good solubility, and higher hole mobility. The values of hole mobility for the molecules (S1–S3) are 1.07 × 10 −2, 1.47 × 10 −2 and 1.60 × 10 −1 cm 2 V −1 s −1, respectively .
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Chemical Synthesis
- Application: Bis(4-methoxyphenyl) sulfoxide is used in the synthesis of various chemical compounds .
- Method: The specific method of application or experimental procedures would depend on the particular synthesis being carried out .
- Results: The outcomes obtained would also depend on the specific synthesis .
- Chemical Synthesis
- Application: Bis(4-methoxyphenyl) sulfoxide is used in the synthesis of various chemical compounds .
- Method: The specific method of application or experimental procedures would depend on the particular synthesis being carried out .
- Results: The outcomes obtained would also depend on the specific synthesis .
Safety And Hazards
properties
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)sulfinylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDPSBGADKSDKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285872 | |
Record name | Bis(4-methoxyphenyl) sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxyphenyl) sulfoxide | |
CAS RN |
1774-36-3 | |
Record name | 1,1′-Sulfinylbis[4-methoxybenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1774-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 43074 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1774-36-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(4-methoxyphenyl) sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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